molecular formula C11H16N4O B2599884 N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide CAS No. 59025-42-2

N'-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide

Cat. No.: B2599884
CAS No.: 59025-42-2
M. Wt: 220.27 g/mol
InChI Key: JZHHKLUPBPYXRR-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide is a chemical compound with the molecular formula C11H16N4O. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a pyridine ring connected through a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide typically involves the reaction of 2-chloropyridine-3-carboximidamide with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide oxides, while reduction may produce corresponding amines.

Scientific Research Applications

N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(pyridin-2-yl)pyridine-3-carboximidamide
  • N’-hydroxy-2-(piperidin-1-yl)pyridine-4-carboximidamide
  • N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboxamide

Uniqueness

N’-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

59025-42-2

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-hydroxy-2-piperidin-1-ylpyridine-3-carboximidamide

InChI

InChI=1S/C11H16N4O/c12-10(14-16)9-5-4-6-13-11(9)15-7-2-1-3-8-15/h4-6,16H,1-3,7-8H2,(H2,12,14)

InChI Key

JZHHKLUPBPYXRR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=NO)N

solubility

not available

Origin of Product

United States

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